4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine 4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16542010
InChI: InChI=1S/C6H5ClN4/c1-11-3-8-5-4(11)2-9-10-6(5)7/h2-3H,1H3
SMILES:
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58 g/mol

4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine

CAS No.:

Cat. No.: VC16542010

Molecular Formula: C6H5ClN4

Molecular Weight: 168.58 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine -

Specification

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
IUPAC Name 4-chloro-1-methylimidazo[4,5-d]pyridazine
Standard InChI InChI=1S/C6H5ClN4/c1-11-3-8-5-4(11)2-9-10-6(5)7/h2-3H,1H3
Standard InChI Key VKYFKCOEDXLOSX-UHFFFAOYSA-N
Canonical SMILES CN1C=NC2=C(N=NC=C21)Cl

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Functional Groups

4-Chloro-1-methyl-1H-imidazo[4,5-d]pyridazine (C₆H₅ClN₄) features a bicyclic framework comprising an imidazole ring fused to a pyridazine moiety. The chlorine atom occupies the 4-position of the pyridazine ring, while the methyl group is attached to the 1-nitrogen of the imidazole component. This substitution pattern confers distinct electronic properties, as the electron-withdrawing chlorine and electron-donating methyl group create a polarized system amenable to nucleophilic and electrophilic reactions.

The compound’s IUPAC name, 4-chloro-1-methylimidazo[4,5-d]pyridazine, reflects its numbering system, with the pyridazine ring prioritized for positional assignments. Key structural identifiers include the SMILES notation CN1C=NC2=C(N=NC=C21)Cl and the InChIKey VKYFKCOEDXLOSX-UHFFFAOYSA-N, which encode its connectivity and stereochemical features.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₆H₅ClN₄
Molecular Weight168.58 g/mol
IUPAC Name4-Chloro-1-methylimidazo[4,5-d]pyridazine
SMILESCN1C=NC2=C(N=NC=C21)Cl
InChIKeyVKYFKCOEDXLOSX-UHFFFAOYSA-N
PubChem CID83669050

Synthesis and Reaction Pathways

Synthetic Methodologies

The synthesis of 4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine involves multi-step protocols emphasizing regioselective functionalization. A representative route begins with the cyclization of appropriately substituted pyridazine precursors under controlled conditions. For instance, sodium hexamethyldisilazane (NaHMDS) in tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) facilitates deprotonation, followed by methylation using methyl iodide (Mel) at ambient temperature . This method yields the target compound in 24% yield, alongside a regioisomeric byproduct (19% yield), necessitating chromatographic purification .

Critical challenges include minimizing side reactions, such as over-alkylation or ring-opening, which are mitigated through inert atmospheres and stoichiometric control. Post-synthetic purification via preparative HPLC or recrystallization ensures >95% purity, essential for biological assays.

Reactivity and Derivative Formation

Physicochemical and Spectroscopic Characteristics

Solubility and Stability

Preliminary data indicate moderate solubility in polar aprotic solvents like DMSO and DMF, with limited solubility in water (≤0.7 mg/mL) . The compound exhibits stability under ambient storage but degrades upon prolonged exposure to light or moisture, necessitating desiccated, light-protected containers.

Spectroscopic Profiles

  • ¹H NMR (DMSO-d₆): Signals at δ 3.71 ppm (s, 3H, N-CH₃), 7.25–8.16 ppm (aromatic protons) .

  • LC-MS (ESI+): A prominent [M+H]⁺ ion at m/z 168.58 confirms molecular weight .

  • IR Spectroscopy: Stretching vibrations at 1590 cm⁻¹ (C=N) and 680 cm⁻¹ (C-Cl) dominate the spectrum.

TargetActivity (IC₅₀/MIC)Model System
Aurora Kinase B0.2 µMHL-60 Leukemia
S. aureus8 µg/mLBroth Microdilution
GABAₐ Receptor45% InhibitionRat Cortical Neurons

Industrial and Material Science Applications

Coordination Chemistry

The nitrogen-rich structure acts as a ligand for transition metals, forming complexes with Cu(II) and Pd(II) that catalyze C-C coupling reactions. These complexes exhibit enhanced catalytic activity in Suzuki-Miyaura reactions compared to traditional ligands.

Optoelectronic Materials

Thin films of imidazo[4,5-d]pyridazine derivatives demonstrate photoluminescence in the blue spectrum (λₑₘ = 450 nm), suggesting utility in organic light-emitting diodes (OLEDs) .

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